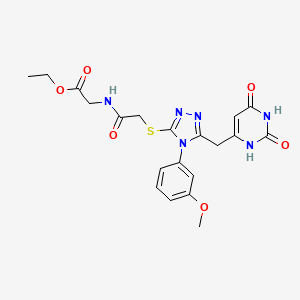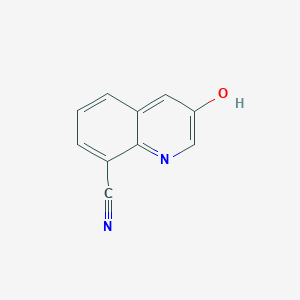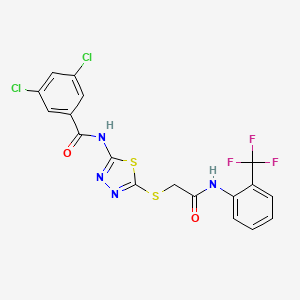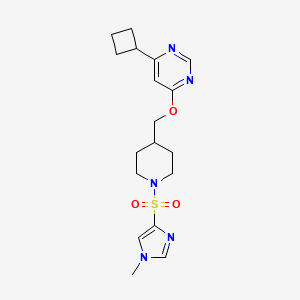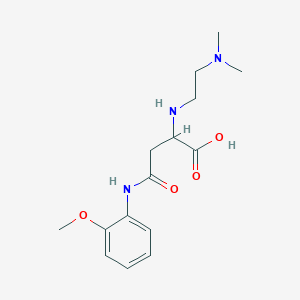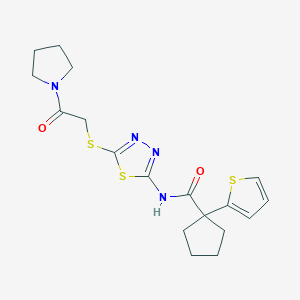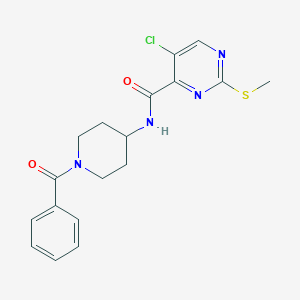
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPIP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in the body. Specifically, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-inflammatory and antitumor properties, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has several advantages as a compound for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in research. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of experimental settings.
However, there are also limitations to the use of N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide in laboratory experiments. One limitation is that N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide may have off-target effects that could complicate its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of future research is the further investigation of N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide's potential as a therapeutic agent for various diseases. Additionally, further research is needed to better understand the mechanisms by which N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects in the body. Finally, research is needed to determine the safety and efficacy of N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide in clinical settings.
Métodos De Síntesis
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of piperidine with benzoyl chloride to form N-benzoylpiperidine. This intermediate is then reacted with 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid to form N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been studied in a variety of scientific research applications, including its potential as a therapeutic agent for various diseases. N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have antitumor properties, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-26-18-20-11-14(19)15(22-18)16(24)21-13-7-9-23(10-8-13)17(25)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCVIFZAAMPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)
![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)
![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)
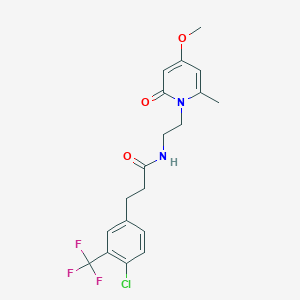
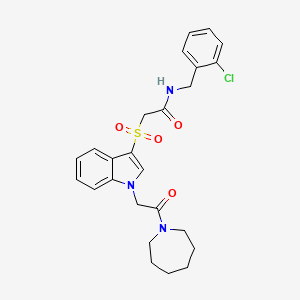
![N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2842358.png)
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)
